molecular formula C4H9NO6P- B14518629 Ethyl [2-(nitrooxy)ethyl]phosphonate CAS No. 62514-94-7

Ethyl [2-(nitrooxy)ethyl]phosphonate

Cat. No.: B14518629
CAS No.: 62514-94-7
M. Wt: 198.09 g/mol
InChI Key: GEDVRBIVCDQFHS-UHFFFAOYSA-M
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Description

Ethyl [2-(nitrooxy)ethyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester core linked to a nitrooxyethyl group. Its structure combines a phosphonate moiety (providing chemical stability and reactivity) with a nitrooxy (–ONO₂) functional group, which is known for nitric oxide (NO) release under physiological or hydrolytic conditions . The ethyl group in its phosphonate ester likely enhances lipophilicity, influencing its solubility and membrane permeability in biological systems.

Properties

CAS No.

62514-94-7

Molecular Formula

C4H9NO6P-

Molecular Weight

198.09 g/mol

IUPAC Name

ethoxy(2-nitrooxyethyl)phosphinate

InChI

InChI=1S/C4H10NO6P/c1-2-11-12(8,9)4-3-10-5(6)7/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

GEDVRBIVCDQFHS-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CCO[N+](=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2-(nitrooxy)ethyl]phosphonate typically involves the reaction of ethyl phosphonate with 2-bromoethyl nitrate under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl [2-(nitrooxy)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl [2-(nitrooxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phosphonate group can interact with metal ions and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Functional Groups Primary Applications/Properties Reactivity/Stability Insights References
Ethyl [2-(nitrooxy)ethyl]phosphonate Phosphonate, nitrooxyethyl Potential NO release, anti-inflammatory Hydrolysis-dependent NO generation
Diethyl (2-(triethoxysilyl)ethyl)phosphonate Phosphonate, triethoxysilyl Flame retardancy (high phosphorus content) Enhanced grafting efficiency on lignin nanoparticles
Ethyl p-nitrophenyl alkyl phosphonates Phosphonate, p-nitrophenyl, alkyl Acetylcholinesterase inhibition Steric hindrance reduces hydrolysis
Diethyl (diethoxymethyl)phosphonate Phosphonate, diethoxymethyl Precursor for Grignard reactions Reacts with diazomethane/SOCl₂
LEGO-Lipophosphonoxins (e.g., 10j–10n) Phosphonate, aminoalkyl, aryl Antimicrobial membrane targeting Structural flexibility enhances activity

Nitric Oxide Release vs. Other Mechanisms

Unlike acetylcholinesterase inhibitors or flame retardants, this compound’s nitrooxy group enables NO release, a mechanism shared with 2-(nitrooxy)ethyl acetates .

Research Findings and Data Highlights

Flame Retardancy Comparison

  • Phosphorus Content: Diethyl (2-(triethoxysilyl)ethyl)phosphonate: 3.2 wt% (lignin nanoparticles) Diethyl chlorophosphate: 2.5 wt% (micro lignin)

Hydrolysis and Stability

  • Ethyl phenylbutyl phosphonate hydrolyzes 40% slower than ethyl hexyl phosphonate in alkaline conditions due to steric effects .
  • Nitrooxy groups in related esters decompose at physiological pH to release NO, with half-lives ranging from minutes to hours .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for introducing nitrooxy groups into phosphonate esters, and how can they be adapted for Ethyl [2-(nitrooxy)ethyl]phosphonate?

  • Methodological Answer : Nitrooxy groups are typically introduced via nitration reactions or nucleophilic substitution. For phosphonates, a two-step approach is often employed:

Phosphonate ester synthesis : Start with ethyl phosphonate precursors (e.g., ethyl 2-(diethoxyphosphoryl)acetate) and modify the side chain using reagents like PCl₅ or alkylating agents .

Nitrooxy functionalization : React the hydroxyl or halide intermediate with nitric acid or silver nitrate under controlled conditions to avoid over-nitration. Optimization of solvent (e.g., THF or acetonitrile) and temperature (0–25°C) is critical to balance reactivity and stability .

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like nitrate esters.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 31P NMR : Essential for confirming phosphonate structure and assessing purity. Chemical shifts typically range from 20–30 ppm for alkyl phosphonates .
  • FT-IR : Identify nitrooxy (O–N=O) stretches at ~1270 cm⁻¹ and 860 cm⁻¹, and phosphonate P=O stretches near 1200–1250 cm⁻¹ .
  • GC-MS/HPLC : Quantify purity and detect hydrolytic degradation products. Use reverse-phase columns with acetonitrile/water gradients for polar intermediates .

Advanced Research Questions

Q. How does the nitrooxy group influence the hydrolytic stability of this compound, and what strategies mitigate degradation?

  • Methodological Answer :

  • Stability Analysis : Nitrooxy groups are prone to hydrolysis under alkaline conditions. Accelerated stability studies (e.g., pH 7.4 buffer at 37°C) can quantify degradation rates via LC-MS. Compare with analogous non-nitrooxy phosphonates to isolate degradation pathways .
  • Mitigation Strategies :
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) near the nitrooxy moiety to hinder nucleophilic attack.
  • Encapsulation : Use cyclodextrins or liposomal formulations to protect the nitrooxy group in aqueous environments .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states for hydrolysis or substitution reactions using software like Gaussian or ORCA. Focus on electron density maps around the nitrooxy and phosphonate groups to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess conformational flexibility and stability. Parameters like radial distribution functions (RDFs) can highlight solvent interactions .

Q. How do discrepancies in reported synthetic yields for analogous phosphonates inform optimization strategies for this compound?

  • Methodological Answer :

  • Case Study : Ethyl 2-(diethoxyphosphoryl)acetate synthesis ( ) achieved 75% yield via PCl₅-mediated steps, while similar routes ( ) required NaH for coupling. Contradictions arise from reagent compatibility and intermediate stability.
  • Optimization Framework :

DoE (Design of Experiments) : Systematically vary temperature, catalyst (e.g., PCl₅ vs. TiCl₄), and solvent polarity to identify robust conditions.

In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

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